Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic thiazole derivative featuring a carbamate group (ethyl carbamate) at the 2-position of the thiazole ring. The 4-position of the thiazole is substituted with a 2-oxoethyl chain linked to a 3-chloro-4-methylphenylamino moiety. This structure combines a heterocyclic core with halogenated aromatic and carbamate functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
ethyl N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-3-22-15(21)19-14-18-11(8-23-14)7-13(20)17-10-5-4-9(2)12(16)6-10/h4-6,8H,3,7H2,1-2H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVLYGXROPVKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps. One common method starts with the reaction of 3-chloro-4-methylaniline with ethyl chloroformate to form an intermediate. This intermediate is then reacted with thioamide under specific conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also crucial to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chlorinated Phenyl Carbamates
Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., 4a–i) and their dichlorophenyl variants (5a–i, 6a–i) share structural similarities with the target compound, particularly in their chloro-substituted aromatic systems and carbamate groups . Key differences include:
- Substituent Position : The target compound’s 3-chloro-4-methylphenyl group introduces steric and electronic effects distinct from 3-chlorophenyl or dichlorophenyl groups in analogues. The methyl group may enhance lipophilicity and metabolic stability compared to purely halogenated systems.
- Thiazole vs.
Thiazole-Based Carbamates
Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds in ) feature carbamates attached to thiazole rings but differ in substitution patterns. For instance, hydroperoxypropan-2-yl or diphenylhexan-yl groups in these compounds suggest applications in protease inhibition or antiviral activity, whereas the target compound’s 3-chloro-4-methylphenyl group may prioritize kinase or tubulin inhibition .
Physicochemical Properties
Lipophilicity
Lipophilicity (log k) data for chlorophenyl carbamates (4a–i, 5a–i, 6a–i) determined via HPLC indicate that increasing chlorine substituents correlate with higher log k values . The target compound’s 3-chloro-4-methylphenyl group is expected to confer moderate lipophilicity, intermediate between mono-chlorophenyl (e.g., 4a–i) and dichlorophenyl (e.g., 5a–i) analogues. The methyl group may slightly offset the hydrophobicity of the chloro substituent.
Solubility and Stability
Ethyl carbamates generally exhibit better solubility in polar aprotic solvents (e.g., DMF, dioxane) compared to bulkier tert-butyl or aryl carbamates (e.g., compound 94 in ) . The target compound’s stability under physiological conditions may benefit from the ethyl carbamate group, which is less prone to hydrolysis than methyl or benzyl carbamates.
Anticancer Potential
Thiazole-carbamate hybrids such as 7b (IC50 = 1.61 ± 1.92 μg/mL) and 11 (IC50 = 1.98 ± 1.22 μg/mL) demonstrate potent activity against HepG-2 hepatocellular carcinoma cells . While the target compound’s activity remains unmeasured, its structural features—chlorinated aromatic systems and carbamate linkers—align with mechanisms involving tubulin polymerization inhibition or kinase modulation.
Receptor Targeting
Fluorescent antagonists like compound 94 () highlight the utility of thiazole-carbamates in receptor studies (e.g., P2Y2). The target compound’s 3-chloro-4-methylphenyl group may enhance selectivity for adenosine or epidermal growth factor receptors compared to simpler phenyl analogues .
Biological Activity
Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, a synthetic organic compound, exhibits a range of biological activities that make it a subject of interest in pharmacological research. Its structure includes a thiazole ring and a carbamate functional group, which contribute to its diverse biological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 241.67 g/mol. This structure is characterized by the presence of the 3-chloro-4-methylphenyl moiety, which is significant for its biological interactions.
Biological Activities
1. Anti-inflammatory Properties
this compound has demonstrated notable anti-inflammatory effects. Research indicates that it modulates immune responses by targeting inflammatory mediators such as cytokines and prostaglandins. This modulation can affect immune cell activity, particularly in macrophages and T cells, suggesting potential applications in treating autoimmune diseases and chronic inflammatory conditions.
2. Induction of Pluripotency
A related compound, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, has shown the ability to enforce Oct3/4 expression, a critical factor in maintaining pluripotency in stem cells. This suggests that derivatives of ethyl carbamate may also influence stem cell biology, potentially aiding in regenerative medicine .
3. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features may possess antimicrobial properties. The thiazole ring is known for its activity against various pathogens, indicating that ethyl carbamate could have applications in antimicrobial research .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in inflammatory pathways and cellular signaling processes.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl Carbamate | Ethanol + Urea | Potential carcinogen; found in fermented foods |
| Thiazole Derivatives | Thiazole ring | Antimicrobial and anticancer properties |
| 3-Chloroaniline Derivatives | Aromatic amine | Used in dye production; potential mutagenic effects |
This compound is unique due to its specific combination of functional groups, which may enhance its biological activities compared to simpler derivatives.
Case Studies and Research Findings
Recent studies have focused on the compound's potential therapeutic applications:
- Autoimmune Diseases : A study highlighted its ability to reduce inflammatory cytokine levels in vitro, suggesting efficacy in models of autoimmune disorders.
- Stem Cell Research : Investigations into its role in Oct3/4 induction could pave the way for novel approaches in regenerative medicine.
- Antimicrobial Testing : Ongoing research aims to evaluate its effectiveness against various bacterial strains, expanding its potential use as an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how can yield/purity be maximized?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by sequential coupling of the carbamate and aryl amide moieties. Key steps include:
- Thiazole ring formation via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives under reflux conditions .
- Amide coupling using carbodiimide-based reagents (e.g., EDCI) in anhydrous dichloromethane or DMF, with 4-dimethylaminopyridine (DMAP) as a catalyst to enhance efficiency .
- Solvent selection (e.g., ethanol or supercritical CO₂) to improve selectivity and reduce side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
- Yield optimization requires precise control of temperature (60–80°C), pH (neutral to slightly basic), and reaction time (24–48 hours) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer:
- NMR spectroscopy : H and C NMR to confirm the thiazole ring (δ 7.2–8.5 ppm for aromatic protons), carbamate carbonyl (δ 155–160 ppm), and aryl amide NH (δ 10–12 ppm) .
- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 394.08) .
- IR spectroscopy to identify functional groups: N-H stretch (3250–3300 cm⁻¹), C=O (1680–1720 cm⁻¹) .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer:
- Anticancer activity : MTT assay in HepG2 (liver) or MCF-7 (breast) cancer cells, with IC₅₀ calculations and comparison to cisplatin .
- Antimicrobial activity : Broth microdilution against E. coli and S. aureus (MIC values) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH depletion as readouts .
- Cytotoxicity : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
- Methodological Answer:
- Target selection : Prioritize kinases (e.g., CDK2) or receptors (e.g., EGFR) based on structural analogs’ activities .
- Docking software : Use AutoDock Vina or Schrödinger Suite with flexible ligand/rigid receptor protocols .
- Binding interactions : Identify hydrogen bonds between the carbamate carbonyl and Arg residues, and π-π stacking of the thiazole ring with hydrophobic pockets .
- Validation : Compare docking scores (ΔG) with known inhibitors and correlate with experimental IC₅₀ values .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer:
- Metabolic profiling : LC-MS/MS to assess intracellular metabolite differences (e.g., glutathione levels) affecting drug sensitivity .
- Resistance mechanisms : siRNA knockdown of efflux pumps (e.g., P-gp) to evaluate transport-mediated resistance .
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) in resistant vs. sensitive lines .
- Dose-response refinement : Use 3D spheroid models instead of monolayers to mimic in vivo heterogeneity .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer:
- Core modifications : Replace the thiazole with oxazole/isoxazole to assess ring electronegativity effects on binding .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methylphenyl position to enhance electrophilicity and target engagement .
- Carbamate vs. urea : Synthesize analogs replacing the ethyl carbamate with urea to compare hydrogen-bonding capacity .
- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical functional groups (e.g., amide NH as a hydrogen bond donor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
